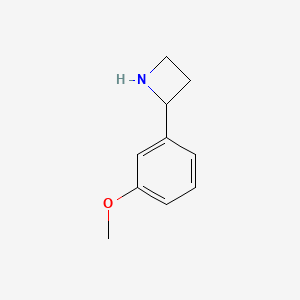

2-(3-Methoxyphenyl)azetidine

Übersicht

Beschreibung

“2-(3-Methoxyphenyl)azetidine” is a β-lactam four-member heterocyclic compound . It has the IUPAC name 3-(2-azetidinyl)phenyl methyl ether . The CAS number is 777887-12-4 .

Synthesis Analysis

The synthesis of azetidines, including “2-(3-Methoxyphenyl)azetidine”, has been achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reaction allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope .

Molecular Structure Analysis

The molecular weight of “2-(3-Methoxyphenyl)azetidine” is 163.22 . The InChI code is 1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 .

Chemical Reactions Analysis

Azetidines, including “2-(3-Methoxyphenyl)azetidine”, have been synthesized via visible-light-mediated intermolecular aza Paternò–Büchi reactions . This reaction represents a powerful method for the synthesis of highly strained, four-membered rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)azetidine” include a molecular weight of 163.22 . The compound’s InChI code is 1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 .

Wissenschaftliche Forschungsanwendungen

-

Polymer Chemistry

- Azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- The polymerization of azetidines provides a basis for the development of future macromolecular architectures .

-

Organic Synthesis and Medicinal Chemistry

- Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

- Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

-

Drug Discovery

- Azetidines are used as motifs in drug discovery .

- The unique reactivity of azetidines, driven by a considerable ring strain, allows for the synthesis of complex molecules that can be used in the development of new drugs .

- Recent examples of using azetidines in drug discovery have been discussed, highlighting the potential of these compounds in the field of medicinal chemistry .

-

Polymerization

- Azetidines are used in polymerization processes .

- The unique reactivity of azetidines allows for the development of new macromolecular architectures .

- This comprehensive review on the polymerization of azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

-

Antibacterial and Antimicrobial Coatings

- Azetidines are used in the development of antibacterial and antimicrobial coatings .

- The unique reactivity of azetidines allows for the development of these coatings, which have many important applications .

- This review highlights the recent advances on the polymerizations of aziridine and azetidine, which provide an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures .

-

CO2 Adsorption, Chelation and Materials Templating

- Azetidines are used in CO2 adsorption, chelation and materials templating .

- The unique reactivity of azetidines allows for the development of these applications .

- This review highlights the recent advances on the polymerizations of aziridine and azetidine, which provide an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWREHODVFMFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660758 | |

| Record name | 2-(3-Methoxyphenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)azetidine | |

CAS RN |

777887-12-4 | |

| Record name | 2-(3-Methoxyphenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

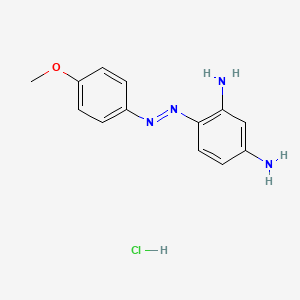

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

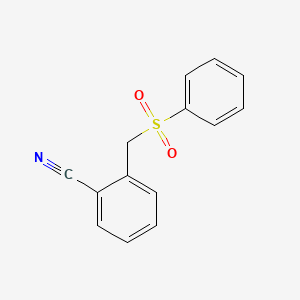

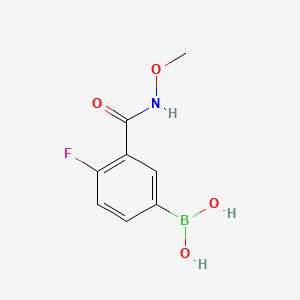

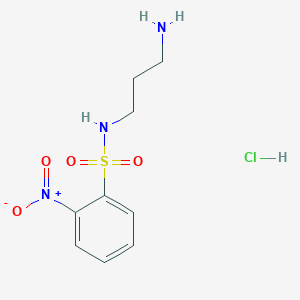

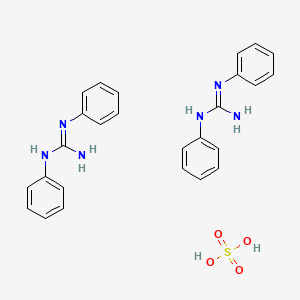

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)

![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)